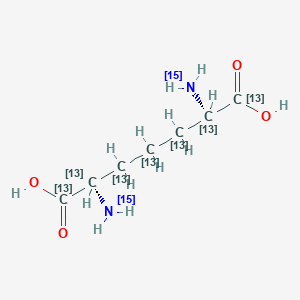

(2S,6S)-2,6-Diaminoheptanedioic acid-13C7,15N2

Description

This compound is a stereospecific, isotopically labeled derivative of heptanedioic acid, featuring dual ¹⁵N-labeled azanyl (NH₂) groups at the 2S and 6S positions and uniform ¹³C enrichment across all seven carbons. Its synthesis likely involves advanced isotopic incorporation techniques, such as using ¹³C-enriched precursors and ¹⁵N-labeled amines, followed by stereocontrolled assembly. The isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic tracing studies, where precise tracking of molecular behavior is critical .

Propriétés

Formule moléculaire |

C7H14N2O4 |

|---|---|

Poids moléculaire |

199.13 g/mol |

Nom IUPAC |

(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |

Clé InChI |

GMKMEZVLHJARHF-XEWADIPKSA-N |

SMILES isomérique |

[13CH2]([13CH2][13C@@H]([13C](=O)O)[15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2] |

SMILES canonique |

C(CC(C(=O)O)N)CC(C(=O)O)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioïque implique plusieurs étapes, notamment l’incorporation d’atomes marqués isotopiquement. La voie de synthèse générale comprend :

Matières premières : La synthèse commence avec des matières premières disponibles dans le commerce qui contiennent de l’azote et du carbone marqués isotopiquement.

Étapes réactionnelles :

Conditions réactionnelles : Les réactions sont généralement effectuées dans des conditions contrôlées, y compris des températures, des pressions et des catalyseurs spécifiques afin d’assurer la stéréochimie souhaitée (2S,6S).

Méthodes de production industrielle

La production industrielle de l’acide (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioïque peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées afin de maximiser le rendement et la pureté. Cela inclut l’utilisation de techniques avancées telles que les réacteurs à flux continu et les plateformes de synthèse automatisée.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

L’acide (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioïque a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé marqué en spectroscopie RMN pour étudier les structures et la dynamique moléculaires.

Biologie : Employé dans les études métaboliques pour suivre les voies biochimiques et comprendre les mécanismes enzymatiques.

Médecine : En cours d’investigation pour ses applications thérapeutiques potentielles, notamment en tant que précurseur pour le développement de médicaments.

Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité avec un marquage isotopique spécifique.

Applications De Recherche Scientifique

(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid has a wide range of scientific research applications, including:

Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific isotopic labeling.

Mécanisme D'action

Le mécanisme d’action de l’acide (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioïque implique son interaction avec les cibles et les voies moléculaires. Les atomes marqués isotopiquement permettent un suivi et une analyse précis du comportement du composé dans divers systèmes. Cela inclut la liaison à des enzymes ou à des récepteurs spécifiques, l’influence des voies biochimiques et la modification des fonctions cellulaires.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Non-isotopic analogs: (2R,6S)- and (2S,6R)-Heptanedioic Acid Derivatives

The non-isotopic analogs described in (e.g., compounds 9 and 11) share the heptanedioic acid backbone but differ in stereochemistry and substituents. For example:

- Compound 9 : (2R,6S)-dibenzyl ester with benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) protecting groups.

- Compound 11 : (2S,6R)-dibenzyl ester with Fmoc-D-Glu-OBzl and Z-protected amines.

Key Differences :

Isotopic Labeling: The target compound’s ¹³C/¹⁵N labeling enables distinct analytical applications (e.g., isotope dilution MS) compared to non-labeled analogs, which are primarily used in synthetic intermediates or chiral resolution studies.

Synthesis Complexity : Introducing isotopic labels requires specialized reagents (e.g., ¹³C-enriched starting materials, ¹⁵N-ammonia derivatives) and rigorous purification to avoid isotopic dilution, unlike the straightforward protection/deprotection steps in .

Isotopically Labeled Perfluorinated Acids ()

These are used as internal standards for environmental or bioanalytical quantification.

Comparative Analysis :

| Property | Target Compound | M7PFUdA (¹³C7-PFUdA) |

|---|---|---|

| Core Structure | Heptanedioic acid with diamino groups | Perfluoro-undecanoic acid |

| Isotopes | ¹³C7, ¹⁵N2 | ¹³C7 |

| Applications | Metabolic studies, chiral NMR probes | Environmental contaminant quantification |

| Synthetic Challenges | Dual isotope incorporation, stereocontrol | Fluorination efficiency, chain length control |

Research Findings and Data

Spectral Characteristics

- ¹³C NMR : The uniform ¹³C labeling simplifies peak assignment compared to partially labeled analogs. For example, the perfluoro-¹³C7 acid in shows split peaks due to adjacent ¹³C-¹²C coupling, whereas the target compound’s fully ¹³C-enriched backbone eliminates this complexity .

- ¹⁵N NMR: The ¹⁵N-labeled azanyl groups provide distinct chemical shifts (~30–50 ppm for NH₂), absent in non-labeled analogs like compound 9 .

Stability and Reactivity

For instance:

- Hydrolysis Rates: The target compound’s ¹³C-enriched carboxyl groups may exhibit slightly slower hydrolysis than non-labeled analogs due to kinetic isotope effects (KIE ≈ 1.03–1.05) .

Activité Biologique

(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid is a chemically modified amino acid that has garnered attention for its potential biological activities. This compound features nitrogen isotopes and deuterium labeling, which may influence its metabolic pathways and interactions in biological systems. Understanding its biological activity is crucial for applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C7H14N2O4

- Molecular Weight : 174.20 g/mol

- Isotopic Composition : Contains two nitrogen-15 isotopes and seven carbon-13 isotopes.

The biological activity of (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid is primarily linked to its role as a substrate in metabolic pathways. It may act as a precursor for the synthesis of various biomolecules including neurotransmitters and proteins. The incorporation of stable isotopes allows for tracing studies to assess metabolic fates and interactions in vivo.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains due to its structural similarity to amino acids utilized by bacteria for growth.

- Neuroprotective Properties : The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may contribute to its protective effects on neuronal cells.

- Anti-inflammatory Effects : In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Neuroprotective | Reduced apoptosis in neuronal cells | |

| Anti-inflammatory | Decreased IL-6 production |

Case Study 1: Neuroprotective Effects

In a study involving cultured neuronal cells exposed to oxidative stress, treatment with (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid resulted in a significant reduction in cell death compared to untreated controls. The mechanism was attributed to enhanced antioxidant defenses mediated by the compound.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of the compound against various Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone against E. coli and Staphylococcus aureus when tested using agar diffusion methods.

Research Findings

Recent research has focused on the isotopic labeling properties of this compound to better understand its metabolic pathways. Studies utilizing mass spectrometry have shown that the incorporation of nitrogen-15 enhances the detection sensitivity of metabolites derived from this compound in biological samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.